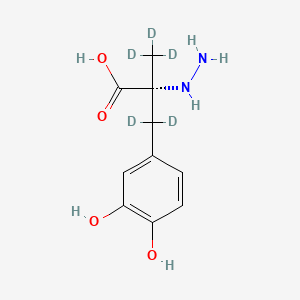

R-(+)-Carbidopa-d5

Description

R-(+)-Carbidopa-d5 is a deuterium-labeled analog of the aromatic L-amino acid decarboxylase (AADC) inhibitor Carbidopa, where five hydrogen atoms are replaced by deuterium. This isotopic modification enhances its utility in analytical research, particularly in mass spectrometry (MS), where it serves as an internal standard to improve the precision of Carbidopa quantification . The molecular formula of R-(+)-Carbidopa-d5 is C₁₀H₉D₅N₂O₄, with a molecular weight of approximately 231.26 g/mol (calculated by adding five deuterium atoms to Carbidopa’s molecular weight of 226.23 g/mol). Its primary applications include pharmacokinetic studies, metabolic pathway analysis, and stability testing, leveraging its near-identical chemical behavior to non-deuterated Carbidopa while providing a distinguishable mass signature .

Properties

Molecular Formula |

C10H14N2O4 |

|---|---|

Molecular Weight |

231.26 g/mol |

IUPAC Name |

(2R)-3,3,3-trideuterio-2-[dideuterio-(3,4-dihydroxyphenyl)methyl]-2-hydrazinylpropanoic acid |

InChI |

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m1/s1/i1D3,5D2 |

InChI Key |

TZFNLOMSOLWIDK-FRAQDBRGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@](C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)O)NN |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R-(+)-Carbidopa-d5 involves the incorporation of deuterium atoms into the Carbidopa molecule. One common method is the catalytic hydrogenation of Carbidopa in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is conducted under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of R-(+)-Carbidopa-d5 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient and consistent deuterium incorporation. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions: R-(+)-Carbidopa-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.

Substitution: Substitution reactions can occur at specific positions on the aromatic ring or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.

Scientific Research Applications

R-(+)-Carbidopa-d5 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of Carbidopa metabolism.

Biology: Helps in studying the biological effects and interactions of Carbidopa at the molecular level.

Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of Carbidopa, aiding in the development of more effective treatments for Parkinson’s disease.

Industry: Utilized in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of Carbidopa formulations.

Mechanism of Action

The mechanism of action of R-(+)-Carbidopa-d5 is similar to that of Carbidopa. It inhibits the enzyme aromatic L-amino acid decarboxylase, which is responsible for the peripheral conversion of Levodopa to dopamine. By inhibiting this enzyme, R-(+)-Carbidopa-d5 increases the availability of Levodopa to cross the blood-brain barrier and be converted to dopamine in the brain, thereby alleviating the symptoms of Parkinson’s disease.

Comparison with Similar Compounds

R-(+)-Carbidopa-d5 vs. R-(+)-Carbidopa

Key Differences :

- Analytical vs. Therapeutic Roles: While non-deuterated Carbidopa is clinically used to inhibit peripheral Levodopa metabolism in Parkinson’s disease, Carbidopa-d5 is exclusively employed in research settings for precise quantification .

- Stability and Detection : Deuterium substitution in Carbidopa-d5 minimizes metabolic interference in MS, enabling accurate tracking of Carbidopa’s pharmacokinetics .

Comparison with Functionally Similar Compounds

R-(+)-Carbidopa-d5 vs. R-(-)-Deprenyl

Functional Contrast :

R-(+)-Carbidopa-d5 vs. Indole β-Carbolines (Harmalol/Harmine)

Key Insights :

Data Tables

Table 1: Structural and Analytical Comparison

| Compound | Molecular Weight (g/mol) | Isotopic Labeling | Purity | Key Application |

|---|---|---|---|---|

| R-(+)-Carbidopa-d5 | ~231.26 | 5 deuterium atoms | High | MS internal standard |

| R-(+)-Carbidopa | 226.23 | None | >95% | Parkinson’s therapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.